

Spectroscopic Profile of N-(2-Aminoethyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)piperidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Aminoethyl)piperidine** (CAS No: 27578-60-5), a key building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and outlining generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **N-(2-Aminoethyl)piperidine**. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ^1H NMR spectrum of **N-(2-Aminoethyl)piperidine**, typically recorded in deuterated chloroform (CDCl_3) on a 400 MHz instrument, reveals distinct signals corresponding to the different proton environments in the molecule.^[1]

Table 1: ^1H NMR Chemical Shift Data for **N-(2-Aminoethyl)piperidine**^[1]

Signal Assignment	Chemical Shift (ppm)
A	2.783
B	2.372
C	2.37
E	1.572
F	1.44

Solvent: CDCl₃, Instrument Frequency: 400 MHz

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was also obtained using a 400 MHz instrument with CDCl₃ as the solvent.[2]

Table 2: ¹³C NMR Chemical Shift Data for **N-(2-Aminoethyl)piperidine**

Carbon Atom	Chemical Shift (ppm)
C1	58.8
C2	54.8
C3	39.1
C4	26.3
C5	24.5

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **N-(2-Aminoethyl)piperidine** by measuring the absorption of infrared radiation.

The IR spectrum of **N-(2-Aminoethyl)piperidine** exhibits characteristic absorption bands corresponding to the vibrations of its amine and alkane functionalities. The data is often

acquired using Fourier Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR) techniques on a liquid film of the sample.[3]

Table 3: Key IR Absorption Bands for **N-(2-Aminoethyl)piperidine**

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amine)	3350 - 3250	Broad
C-H Stretch (Alkane)	2950 - 2850	Strong
N-H Bend (Amine)	1650 - 1580	Medium
C-N Stretch	1250 - 1020	Medium

Experimental Protocols

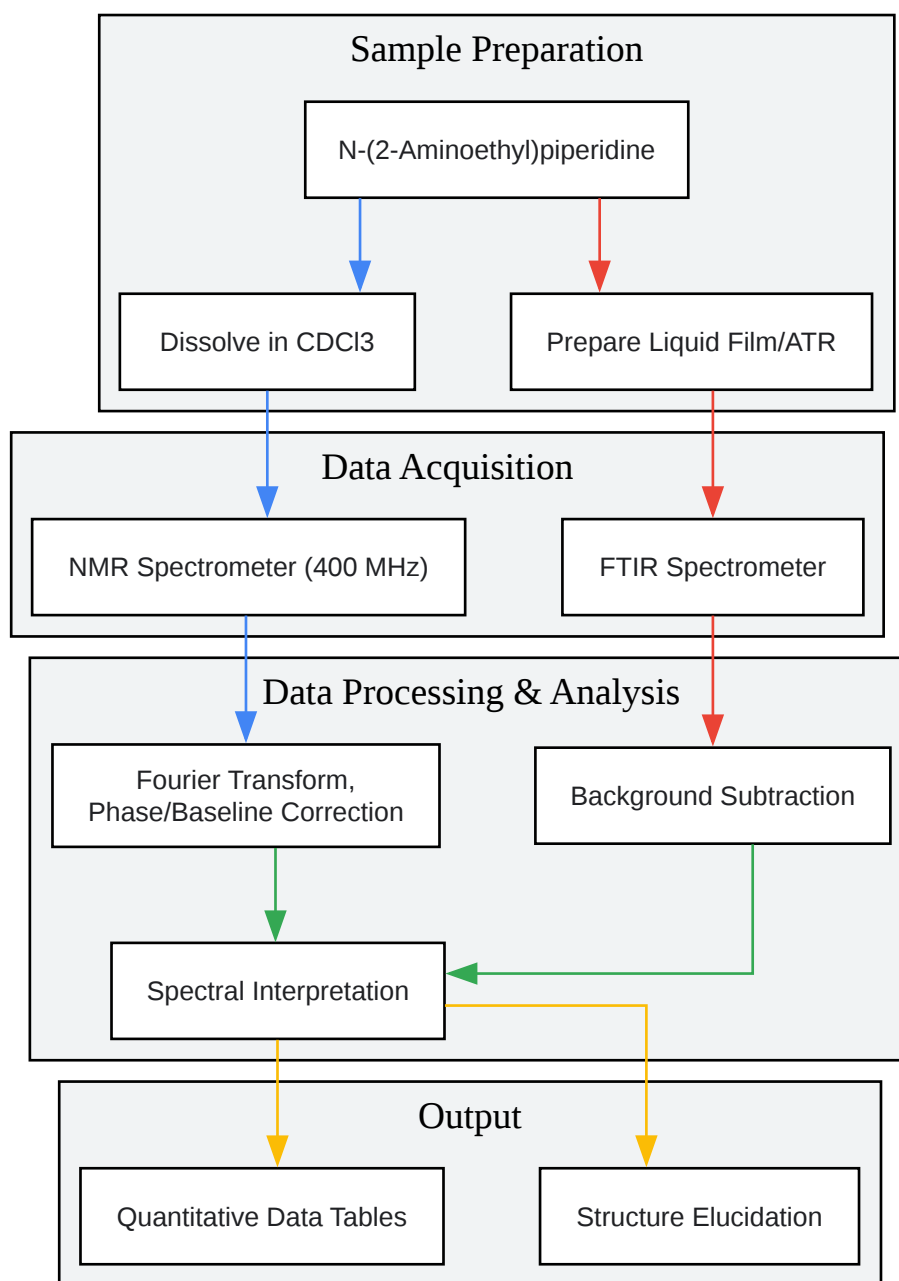
While specific, detailed experimental procedures from the data sources are not available, a general methodology for obtaining the spectroscopic data is outlined below.

- **Sample Preparation:** A small amount of **N-(2-Aminoethyl)piperidine** (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
- **Sample Preparation:** For a liquid film measurement, a drop of neat **N-(2-Aminoethyl)piperidine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For ATR-IR, a drop of the sample is placed directly onto the ATR crystal.[3]

- **Data Acquisition:** A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument used for such analysis is typically a Bruker IFS 85 or similar FTIR spectrometer.^[3]
- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **N-(2-Aminoethyl)piperidine**.



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General workflow for spectroscopic analysis.

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References

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- 2. N-(2-Aminoethyl)piperidine(27578-60-5) ¹³C NMR [m.chemicalbook.com]
- 3. N-(2-Aminoethyl)piperidine | C₇H₁₆N₂ | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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